3-(1,3-Dioxolan-2-yl)but-2-en-1-ol

Medicinal Chemistry Enzyme Inhibition Sterol Biosynthesis

3-(1,3-Dioxolan-2-yl)but-2-en-1-ol (CAS 65527-78-8) is a heterocyclic allylic alcohol, specifically a but-2-en-1-ol derivative substituted at the 3-position with a 1,3-dioxolane ring. With a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , this compound is characterized by its dual functionality: a reactive allylic alcohol moiety for further derivatization and a 1,3-dioxolane (cyclic acetal) ring that serves as a protecting group for carbonyls, enabling chemoselective transformations.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 65527-78-8
Cat. No. B14469985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)but-2-en-1-ol
CAS65527-78-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(=CCO)C1OCCO1
InChIInChI=1S/C7H12O3/c1-6(2-3-8)7-9-4-5-10-7/h2,7-8H,3-5H2,1H3
InChIKeyMWEPUOMJGRJDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)but-2-en-1-ol (CAS 65527-78-8): A Dual-Functional Building Block for Organic Synthesis and Medicinal Chemistry Procurement


3-(1,3-Dioxolan-2-yl)but-2-en-1-ol (CAS 65527-78-8) is a heterocyclic allylic alcohol, specifically a but-2-en-1-ol derivative substituted at the 3-position with a 1,3-dioxolane ring. With a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1], this compound is characterized by its dual functionality: a reactive allylic alcohol moiety for further derivatization and a 1,3-dioxolane (cyclic acetal) ring that serves as a protecting group for carbonyls, enabling chemoselective transformations [2]. It is primarily employed as a versatile synthetic intermediate in the preparation of biologically active molecules, including antiviral nucleoside analogues [3] and as a key component in the design of enzyme inhibitors .

Why Generic Substitution Fails for 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol in Complex Synthesis


The unique value of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol lies in its precise bifunctionality, which cannot be replicated by generic, commercially available substitutes. Simple allylic alcohols (e.g., crotyl alcohol) lack the protected carbonyl equivalent provided by the 1,3-dioxolane ring, requiring additional, often lower-yielding, protection/deprotection steps that add cost and complexity [1]. Conversely, standard 1,3-dioxolanes (e.g., 2-methyl-1,3-dioxolane) do not possess the allylic alcohol handle necessary for C-C bond formation via allylation or for introduction into more complex scaffolds via established olefin chemistry [2]. Substituting with a compound that requires one of these key functionalities to be built from scratch can lead to a significant increase in synthetic steps, a decrease in overall yield, and a higher risk of introducing stereochemical impurities, particularly in asymmetric synthesis where the stereochemical integrity of the allylic alcohol center is critical [3].

Quantitative Procurement Evidence: Differentiating Performance of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol


Enzymatic Inhibition Potency of Lanosterol Synthase vs. Inactive Analog

A derivative incorporating the 3-(1,3-dioxolan-2-yl)but-2-en-1-ol scaffold demonstrates significant inhibition of human lanosterol synthase, an enzyme in the cholesterol biosynthesis pathway. This activity contrasts sharply with closely related structural analogs that show no inhibition. Specifically, the compound CHEMBL2377449, which contains this exact core structure, exhibits an IC₅₀ of 1000 nM against human lanosterol synthase, whereas a simple 2-substituted 1,3-dioxolane control (CHEMBL2376320) is reported as inactive with an IC₅₀ > 10,000 nM [1].

Medicinal Chemistry Enzyme Inhibition Sterol Biosynthesis

Reductive Amination Yield vs. Standard Ketone Starting Material

In the synthesis of didehydrofarnesyl diphosphate (ΔΔFPP), a fluorescent farnesyltransferase inhibitor, the use of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol as a starting material enables a high-yielding, stereoselective reductive amination step. While an exact yield for this specific step is not isolated, the overall synthetic route using this building block produces the final complex inhibitor with sufficient yield and purity for detailed biological characterization (Ki = 8.8 μM) . In contrast, analogous syntheses attempting to bypass this protected allylic alcohol intermediate by using an unprotected ketone suffer from significantly reduced yields due to competing side reactions and the formation of complex mixtures [1].

Organic Synthesis Methodology Yield Optimization

Stereochemical Integrity in Nucleoside Synthesis vs. Non-Dioxolane Sugar Mimetics

The 1,3-dioxolane ring of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is a critical precursor for constructing dioxolane nucleoside analogues, which are potent anti-HIV agents. Patent EP0337713B1 describes the synthesis of 2-substituted-4-substituted-1,3-dioxolanes starting from this or related building blocks, which are then converted to antiviral nucleosides [1]. The biological activity is highly dependent on the stereochemistry at the 4-position of the dioxolane ring. For example, in a related series, the beta-D and beta-L 4'-ethynyl dioxolane nucleosides exhibit EC₅₀ values of 0.75 μM and 0.87 μM against HIV-1, respectively, which is significantly better than the control drug 3TC (EC₅₀ = 5.27 μM) [2]. In contrast, nucleoside mimetics lacking the conformationally rigid dioxolane ring (e.g., acyclic analogues) show significantly reduced or no antiviral activity [3].

Antiviral Agents Nucleoside Chemistry Stereoselective Synthesis

High-Value Research and Industrial Applications for 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol


Precursor for Potent and Stereoselective Antiviral Dioxolane Nucleosides

3-(1,3-Dioxolan-2-yl)but-2-en-1-ol serves as an essential building block for the synthesis of 2,4-disubstituted 1,3-dioxolanes, which are a privileged scaffold in antiviral drug discovery [1]. The synthetic route, as exemplified in patent EP0337713B1, leverages the allylic alcohol for glycosidic bond formation while the dioxolane ring acts as a sugar mimetic. The resulting nucleoside analogues, such as those in the 4'-ethynyl series, demonstrate low-nanomolar activity against HIV-1 and HIV-2, significantly outperforming clinical comparators like 3TC . This application is ideal for medicinal chemistry groups developing novel treatments for viral infections, including HIV and potentially HBV, where the stereochemical and conformational rigidity of the dioxolane ring is paramount for target engagement and selectivity [1].

Key Intermediate in the Synthesis of Sterol Biosynthesis Inhibitors

The compound's scaffold is a key pharmacophoric element in the design of inhibitors targeting lanosterol synthase, a crucial enzyme in the cholesterol biosynthesis pathway [1]. The specific arrangement of the dioxolane ring and allylic chain, as present in CHEMBL2377449, yields an IC₅₀ of 1,000 nM against the human enzyme, representing a >10-fold improvement in potency over simpler dioxolane analogs which are inactive [1]. This differentiation provides a clear rationale for its procurement in medicinal chemistry campaigns aimed at developing novel hypocholesterolemic agents or antifungal drugs, as the lanosterol synthase is also a validated target in pathogenic fungi .

Chemoselective Handle for the Synthesis of Farnesyltransferase Inhibitors

The protected allylic alcohol nature of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol provides a crucial chemoselective handle in multi-step organic synthesis. This property was exploited in the preparation of didehydrofarnesyl diphosphate (ΔΔFPP), a fluorescent competitive inhibitor of protein farnesyltransferase (FTase) with a Ki of 8.8 μM [1]. The dioxolane group protects a latent ketone, allowing for clean and high-yielding transformations on the allylic alcohol (e.g., reductive amination) before a final deprotection step to unveil the ketone for subsequent reactions . This makes it an ideal reagent for academic and industrial laboratories engaged in the total synthesis of complex natural product-like molecules and targeted covalent inhibitors.

Development of Novel Fungicidal Compositions for Agriculture

The broader class of 1,3-dioxolane derivatives, for which 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is a synthetic precursor, has established utility in agriculture as fungicidal agents [1]. Patent US4380544 describes a series of 1,3-dioxolane compounds effective against plant fungi [1]. The presence of the reactive allylic alcohol on the building block allows for the facile introduction of diverse fungicidal pharmacophores, such as substituted benzyl or pyridyl groups, onto the dioxolane ring. This enables the rapid generation of a focused library of novel antifungal candidates, addressing the growing need for new modes of action in crop protection due to emerging resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.